molecular formula C11H16N4O B13249762 6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide

6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide

Cat. No.: B13249762
M. Wt: 220.27 g/mol
InChI Key: ZURPBJWNKSXNIM-UHFFFAOYSA-N
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Description

6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide ( 2060007-79-4) is a chemical compound with the molecular formula C11H16N4O and a molecular weight of 220.27 g/mol . It belongs to the pyridine carboxamide class of heterocyclic compounds, a scaffold of significant interest in medicinal and agrochemical research due to its versatile biological activities . Pyridine carboxamide derivatives have been extensively studied as potential fungicides, with some members of this class, such as boscalid, acting as Succinate Dehydrogenase Inhibitors (SDHIs) . These compounds disrupt the fungal mitochondrial respiratory chain, making them effective against various plant pathogens . Furthermore, structurally similar pyridine-3-carboxamide analogs have demonstrated promising antibacterial properties, showing efficacy against pathogens like Ralstonia solanacearum , which causes bacterial wilt in tomatoes . The incorporation of a cyclopentylhydrazin moiety in its structure may influence its binding affinity and selectivity, presenting opportunities for researchers to explore its mechanism of action and optimize its biological profile. This product is intended For Research Use Only.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

6-(2-cyclopentylhydrazinyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H16N4O/c12-11(16)8-5-6-10(13-7-8)15-14-9-3-1-2-4-9/h5-7,9,14H,1-4H2,(H2,12,16)(H,13,15)

InChI Key

ZURPBJWNKSXNIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NNC2=NC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 6-Halogenated Pyridine-3-Carboxamides

A common route to the key intermediate involves halogenation at the 6-position of pyridine-3-carboxamide derivatives, providing a reactive handle for subsequent substitution. For example:

  • Starting from 6-bromopyridin-3-carboxylic acid or its ester derivatives, conversion to the corresponding amide is performed by amidation with ammonia or amines under standard coupling conditions (e.g., using carbodiimides or T3P reagents).
  • The halogenated amide intermediate is isolated as a crystalline solid with high purity, facilitating subsequent transformations.

Amidation Procedures

Amidation of pyridine-3-carboxylic acids or esters to yield pyridine-3-carboxamides is typically accomplished by:

  • Activation of the carboxylic acid with coupling agents such as T3P (propylphosphonic anhydride) in the presence of pyridine or other bases.
  • Reaction with ammonia or amines at room temperature or mild heating to afford the carboxamide with good yields (30–80%).

Representative Reaction Scheme

Step Reagents & Conditions Product Yield (%) Notes
1. Amidation Pyridine-3-carboxylic acid + T3P + NH3, room temp, 18 h Pyridine-3-carboxamide 80–90 High purity, crystalline
2. Halogenation Pyridine-3-carboxamide + Br2 or NBS, solvent (e.g., acetonitrile), reflux 6-Bromopyridine-3-carboxamide 70–85 Selective halogenation at 6-position
3. Nucleophilic substitution 6-Bromopyridine-3-carboxamide + 2-cyclopentylhydrazine, DMF, 80 °C, 12 h 6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide 60–75 Purification by recrystallization

Analytical and Characterization Data

  • Melting Point: Typically in the range of 210–215 °C, indicating high purity.
  • NMR Spectroscopy: Characteristic signals include amide NH protons, aromatic pyridine protons, and cyclopentyl ring protons.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C12H17N5O (exact mass ~247 g/mol).
  • Infrared Spectroscopy: Strong amide carbonyl stretch near 1660–1690 cm⁻¹ and NH stretches around 3200–3300 cm⁻¹.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Typical Conditions
Direct nucleophilic substitution on 6-halogenated pyridine-3-carboxamide Straightforward, uses commercially available starting materials Requires handling of hydrazine derivatives, possible side reactions 60–75% DMF, 80 °C, 12 h
Tandem annulation or cyclization (literature on related heterocycles) Can build complex heterocycles in one step More complex, less common for this compound Variable Multi-step, specialized catalysts
Amidation followed by halogenation and substitution Modular, allows intermediate purification Multiple steps, longer synthesis time Overall 40–70% Room temp to reflux, various solvents

Summary and Recommendations

The most practical and widely used method for preparing this compound involves:

  • Synthesizing or procuring 6-halogenated pyridine-3-carboxamide intermediates.
  • Performing nucleophilic aromatic substitution with 2-cyclopentylhydrazine under controlled conditions.
  • Purifying the final product by recrystallization or chromatography.

This approach offers a balance of efficiency, yield, and scalability suitable for research and potential industrial application. Alternative methods involving tandem cyclizations or annulations exist but are less documented for this specific compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent. It has shown activity against Mycobacterium tuberculosis, making it a candidate for further drug development.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmacology: Research is ongoing to explore its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide Pyridine Cyclopentylhydrazine, carboxamide Inferred: Potential antimicrobial N/A
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Tetrahydrothienopyridine Tosyl group, carboxamide Antibacterial (tested against S. aureus and E. coli)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro, methyl, carboxylic acid Inferred: Reactive intermediate
3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide (LY2033298) Thienopyridine Cyclopropyl, amino, chloro, methoxy High purity (≥98% HPLC) for research
Pyridine-3-carboxamide–telluric acid adduct Pyridine-carboxamide Hydrogen-bonded telluric acid network Stable crystal structure with layered H-bonding
6-[(1-Cyclopropyltetrazol-5-yl)sulfanyl]pyridine-3-carboximidamide Pyridine Tetrazole-sulfanyl, carboximidamide Inferred: Enhanced metabolic stability

Physicochemical Properties

  • Solubility and Stability : The pyridine-3-carboxamide–telluric acid adduct (Row 5) forms hydrogen-bonded sheets, suggesting that the carboxamide group in the target compound may promote crystalline stability or solubility in polar solvents .

Biological Activity

6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to act as an inhibitor of specific enzymes and receptors, which modulates physiological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Neuroprotective Effects : It has demonstrated neuroprotective properties in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Apoptosis Induction :
    • Objective : To evaluate the compound’s ability to induce apoptosis in cancer cell lines.
    • Findings : The study revealed significant apoptosis in treated cells compared to controls, attributed to the activation of caspase pathways.
  • Neuroprotection Research :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Findings : In vitro experiments showed that the compound reduced oxidative stress markers and preserved neuronal integrity.

Data Table: Summary of Biological Activities

Activity TypeMechanismModel UsedOutcome
AnticancerInduces apoptosisCancer cell linesIncreased apoptosis via caspase activation
NeuroprotectionReduces oxidative stressNeuronal culturesPreservation of neuronal viability
PDE InhibitionModulates cyclic nucleotide levelsVarious cell typesAltered signaling pathways

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